molecular formula C10H7ClS B15069861 4-Chloro-2-phenylthiophene

4-Chloro-2-phenylthiophene

Cat. No.: B15069861
M. Wt: 194.68 g/mol
InChI Key: MIINOSKDARWFSG-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylthiophene is a heterocyclic compound with the molecular formula C10H7ClS. It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylthiophene typically involves the reaction of 2-phenylthiophene with a chlorinating agent. One common method is the chlorination of 2-phenylthiophene using sulfuryl chloride (SO2Cl2) under reflux conditions. The reaction proceeds as follows:

C6H5C4H3S+SO2Cl2C6H5C4H2ClS+SO2+HCl\text{C}_6\text{H}_5\text{C}_4\text{H}_3\text{S} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_2\text{ClS} + \text{SO}_2 + \text{HCl} C6​H5​C4​H3​S+SO2​Cl2​→C6​H5​C4​H2​ClS+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydrothiophenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

4-Chloro-2-phenylthiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylthiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2-Phenylthiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-2-phenylthiophene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-Chloro-3-phenylthiophene: Chlorine atom is positioned differently, leading to variations in chemical behavior and reactivity.

Properties

Molecular Formula

C10H7ClS

Molecular Weight

194.68 g/mol

IUPAC Name

4-chloro-2-phenylthiophene

InChI

InChI=1S/C10H7ClS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

MIINOSKDARWFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)Cl

Origin of Product

United States

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